molecular formula C21H29N3O4 B2910715 Tert-butyl 4-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]piperidine-1-carboxylate CAS No. 2361782-54-7

Tert-butyl 4-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]piperidine-1-carboxylate

Cat. No. B2910715
CAS RN: 2361782-54-7
M. Wt: 387.48
InChI Key: JRXQKXLRPVOTNL-UHFFFAOYSA-N
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Description

Tert-butyl 4-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]piperidine-1-carboxylate is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .


Molecular Structure Analysis

The empirical formula of this compound is C17H26N2O2 . Its molecular weight is 290.40 . The SMILES string representation of the molecule is O=C(N(CC1)CCC1C(C=C2)=CC=C2CN)OC(C)(C)C .


Physical And Chemical Properties Analysis

This compound is a powder . It has a quality level of 100 and is suitable as a linker reagent . It has a Boc amine functional group . The storage temperature is 2-8°C .

Future Directions

The use of this compound as a linker in PROTAC development is a promising area of research . Future directions could include optimizing the linker for specific target proteins, investigating the impact of linker rigidity on ternary complex formation, and exploring the drug-like properties of the resulting PROTACs .

properties

IUPAC Name

tert-butyl 4-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-5-18(25)23-17-8-6-16(7-9-17)19(26)22-14-15-10-12-24(13-11-15)20(27)28-21(2,3)4/h5-9,15H,1,10-14H2,2-4H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXQKXLRPVOTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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